molecular formula C19H19BrN2O2S B2754993 N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide CAS No. 687574-42-1

N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)-2-methoxyacetamide

Cat. No. B2754993
CAS RN: 687574-42-1
M. Wt: 419.34
InChI Key: YAMCCEHXLHKCSC-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring. Indole is widely distributed in the natural environment and can be produced by a variety of bacteria .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the bromophenyl groups, and the formation of the thioether and acetamide groups. Without specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with multiple rings and functional groups. The presence of the bromophenyl groups would likely make the compound quite heavy and possibly quite reactive .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to predict the chemical reactions this compound might undergo. The presence of the bromine atoms might make it susceptible to reactions with nucleophiles, and the acetamide group could potentially undergo hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of polar or charged groups, and the overall charge distribution within the molecule .

Scientific Research Applications

Cytotoxic and Anti-inflammatory Activities

Research on similar compounds, such as N-(1-(4-bromophenyl)ethyl)-2-phenoxyacetamide derivatives, has been conducted to explore their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. These compounds, synthesized through multi-step reaction sequences starting from the Leuckart reaction, have shown activities comparable with standard drugs due to the presence of bromo, tert-butyl, and nitro groups. Their structural assignments were confirmed through various analyses, highlighting their significance in medicinal chemistry for potential therapeutic applications (Rani, Pal, Hegde, & Hashim, 2016).

Anthelminthic Properties

Another related compound, N-(4-[(1-(Dimethylamino)-ethylidene)-amino]-phenyl)-2 methoxyacetamide hydrochloride (amidantel), demonstrates a broad anthelminthic spectrum, being effective against nematodes, filariae, and cestodes in rodents, and particularly against hookworms and large roundworms in dogs. This indicates the potential for developing new treatments for parasitic infections (Wollweber, Niemers, Flucke, Andrews, Schulz, & Thomas, 1979).

Chemical Reactions and Transformations

The reactions of brominated benzolactone/lactam with 4-methoxythiobenzamide and thiourea under mildly basic conditions have been studied, showing unexpected outcomes such as the Eschenmoser coupling reaction. These findings contribute to the understanding of chemical reaction mechanisms involving α-thioiminium or isothiouronium salts and their base-catalyzed decomposition, offering insights into synthetic pathways and transformations relevant to the development of novel compounds (Kammel, Tarabová, Růžičková, & Hanusek, 2015).

Chemoselective Acetylation for Antimalarial Drugs

The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the application of catalytic processes in medicinal chemistry. This process, optimized through the use of various acyl donors and conditions, underlines the importance of such chemical transformations in drug development and synthesis (Magadum & Yadav, 2018).

Antidiabetic Potential of Indole-Based Compounds

The synthesis and evaluation of new indole-based hybrid oxadiazole scaffolds with N-substituted acetamides have shown significant antidiabetic potential via the inhibition of the α-glucosidase enzyme. This research opens pathways for developing more effective antidiabetic agents, highlighting the role of structural modifications in enhancing biological activity (Nazir et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a drug, it would depend on the specific biological target. Without this information, it’s impossible to predict the mechanism of action .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s intended to be a drug, for example, future research might focus on optimizing its structure to improve its efficacy and reduce any side effects .

properties

IUPAC Name

N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-24-12-17(23)21-10-11-25-19-15-4-2-3-5-16(15)22-18(19)13-6-8-14(20)9-7-13/h2-9,22H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAMCCEHXLHKCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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